(2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide features a chromene core substituted with a benzenesulfonamidoimino group at position 2 and a 3-carboxamide linked to a 3,5-dimethylphenyl moiety.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-16-12-17(2)14-19(13-16)25-23(28)21-15-18-8-6-7-11-22(18)31-24(21)26-27-32(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQRIQSIKJGRDE-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a chromene backbone with a benzenesulfonamidoimino group. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential inhibition of enzymes involved in key metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
1. Antioxidant Activity
Research indicates that chromene derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
2. Anticancer Properties
In vitro studies have shown that the compound may possess anticancer activity. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that inhibit cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
3. Neuroprotective Effects
Given its potential AChE inhibitory activity, this compound may offer neuroprotective benefits. By increasing acetylcholine levels in the brain, it could help mitigate cognitive decline associated with conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | AChE inhibition |
Case Study: Neuroprotective Potential
A study conducted on the effects of various chromene derivatives on AChE activity revealed that this compound significantly reduced AChE activity in vitro, indicating its potential use in treating Alzheimer's disease. The IC50 value for AChE inhibition was found to be competitive compared to established inhibitors .
Case Study: Anticancer Activity
In another investigation involving human cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability. The study highlighted its ability to induce apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapy .
Scientific Research Applications
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a chromene moiety, a benzenesulfonamide group, and an imino linkage. The molecular formula is , and it has a molecular weight of approximately 364.44 g/mol. Its structure can be represented as follows:
Structural Features
- Chromene Core : Provides potential for various chemical modifications.
- Benzenesulfonamide Group : Known for its biological activity, particularly in medicinal chemistry.
- Imino Group : May enhance reactivity and interaction with biological targets.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an anti-cancer or anti-inflammatory agent. Research indicates that derivatives of benzenesulfonamides often exhibit significant biological activity.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar compounds, revealing that modifications to the sulfonamide group can enhance cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents on the chromene ring demonstrated increased inhibition of tumor growth in vitro .
Research has shown that compounds containing the benzenesulfonamide moiety can act as inhibitors of certain enzymes involved in disease pathways. This compound may also exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| Compound A | Anticancer | EGFR | |
| Compound B | Antimicrobial | DNA gyrase | |
| Compound C | Anti-inflammatory | COX-2 |
Material Science
Due to its unique chemical structure, this compound may have applications in material science, particularly in developing new polymers or coatings with specific properties such as enhanced thermal stability or UV resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The target compound belongs to the chromene-carboxamide class, whereas analogs from the evidence include:
- Thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b in ): These feature fused thiazole-pyrimidine rings with substituents like 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene.
- Pyrimido-quinazoline derivatives (e.g., compound 12 in ): Contain a quinazoline scaffold fused with pyrimidine.
- Chlorophenyl-substituted chromenes (e.g., compound 3 in ): Include halogenated aromatic systems.
Table 1: Key Structural Features
| Compound Class | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Chromene | Benzenesulfonamidoimino, 3,5-dimethylphenyl | Sulfonamide, Carboxamide |
| Thiazolo-pyrimidine (11a) | Thiazolo[3,2-a]pyrimidine | 2,4,6-Trimethylbenzylidene | Cyano, Carbonyl |
| Pyrimido-quinazoline (12) | Pyrimido[2,1-b]quinazoline | 5-Methylfuran-2-yl | Cyano, Carbonyl, NH |
| Chlorophenyl Chromene (3) | Chromene | 2-Chlorobenzylidene, 2-chlorophenyl | Cyano, Benzamide |
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating methyl groups (11a). The target compound’s benzenesulfonamido group may enhance solubility due to polar sulfonamide interactions.
- Synthetic Efficiency : Yields for analogs range from 57–68%, suggesting moderate synthetic accessibility for the target compound under similar conditions .
Functional Group Impact
- Sulfonamidoimino vs.
- Carboxamide vs. Cyano: The carboxamide group in the target compound provides a hydrogen-bond donor/acceptor site absent in cyano-substituted analogs (e.g., 11a/b), which could influence pharmacokinetics .
Spectral Data Trends
- ¹H NMR : The target compound’s 3,5-dimethylphenyl group would exhibit characteristic aromatic proton signals at δ ≈6.5–7.5 ppm, similar to the trimethylbenzylidene protons in 11a (δ 2.37 ppm for CH₃) .
- ¹³C NMR: The sulfonamidoimino group’s carbons would resonate near δ 120–140 ppm, distinct from the cyanobenzylidene carbons in 11b (δ 117–138 ppm) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2Z)-2-(benzenesulfonamidoimino)-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide?
- Methodology : A multi-step approach is typical for chromene-carboxamide derivatives. Begin with cyclization of a chromene core using acetic anhydride and acetic acid under reflux (3–4 hours) with sodium acetate as a catalyst . Subsequent steps involve condensation with benzenesulfonamide derivatives and amidation using coupling agents like DCC or EDC in dichloromethane or DMF . Monitor reactions via TLC and purify intermediates via column chromatography.
Q. How can the Z-configuration of the imino group be confirmed experimentally?
- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to confirm spatial proximity between the imino proton and adjacent chromene protons. For example, in similar compounds, coupling constants (J = 12–15 Hz for Z-isomers) and NOE correlations between the imino proton (δ ~8.0 ppm) and chromene protons (δ ~6.5–7.5 ppm) validate the configuration .
Q. What spectroscopic techniques are essential for structural characterization?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3. Key signals include aromatic protons (δ 6.5–8.5 ppm), imino protons (δ ~8.0–8.5 ppm), and carboxamide carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650–1680 cm⁻¹) functionalities .
- Mass Spectrometry : Validate molecular weight via ESI-MS or HRMS (e.g., m/z ~450–500 for similar derivatives) .
Q. What are the primary challenges in achieving high purity (>95%) during synthesis?
- Methodology : Impurities often arise from incomplete condensation or isomerization. Optimize reaction time (reflux for 2–12 hours, depending on substituents) and use recrystallization with DMF/water or ethanol . Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or binding affinity?
- Methodology : Perform DFT calculations (B3LYP/6-31G* level) to model the compound’s geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. Compare with experimental UV-Vis spectra to validate electronic transitions . Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or tubulin) .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodology :
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., halogen position, methoxy groups) and test cytotoxicity (MTT assay) and selectivity (e.g., IC50 against cancer vs. normal cell lines) .
- Mechanistic Studies : Use fluorescence polarization or SPR to quantify target binding (e.g., tubulin polymerization inhibition for anticancer activity) .
Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in chromene core formation?
- Methodology : Polar aprotic solvents (DMF, DMSO) favor cyclization via keto-enol tautomerism, while protic solvents (acetic acid) may stabilize intermediates. Catalytic amounts of p-TsOH or NaOAc accelerate ring closure . Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–48 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C typical for chromenes) .
Q. How can substituent effects on the benzenesulfonamido group modulate bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
